2-Methyl-5-(piperazin-1-yl)phenol
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Overview
Description
2-Methyl-5-(piperazin-1-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)phenol typically involves the reaction of 2-methylphenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-Methyl-5-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(piperazin-1-yl)benzene
- 2-Methyl-5-(piperazin-1-yl)aniline
- 2-Methyl-5-(piperazin-1-yl)benzoic acid
Uniqueness
2-Methyl-5-(piperazin-1-yl)phenol is unique due to the presence of both a phenol group and a piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
NFDATMROVRQCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
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